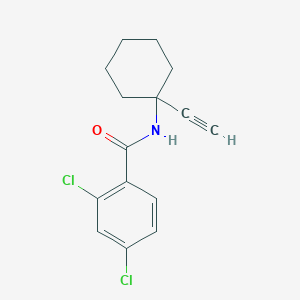
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide is an organic compound characterized by the presence of a benzamide group substituted with two chlorine atoms at the 2 and 4 positions, and an ethynyl group attached to a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-ethynylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-N-(1-dimethylamino)cyclohexylbenzamide: Similar structure but with a dimethylamino group instead of an ethynyl group.
2,4-Dichloro-N-(1-methylcyclohexyl)benzamide: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs
Propiedades
Número CAS |
57357-78-5 |
|---|---|
Fórmula molecular |
C15H15Cl2NO |
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(1-ethynylcyclohexyl)benzamide |
InChI |
InChI=1S/C15H15Cl2NO/c1-2-15(8-4-3-5-9-15)18-14(19)12-7-6-11(16)10-13(12)17/h1,6-7,10H,3-5,8-9H2,(H,18,19) |
Clave InChI |
KXIZMYQNBJKLHA-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCCC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


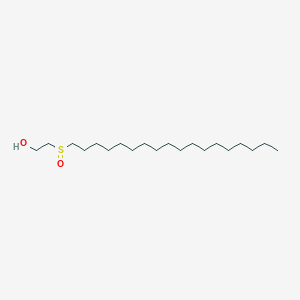
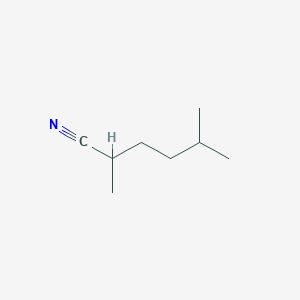


![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
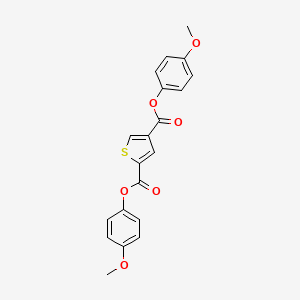
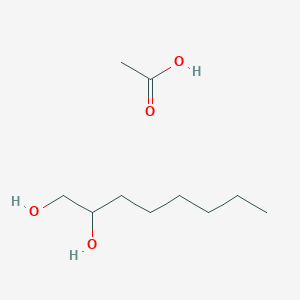
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
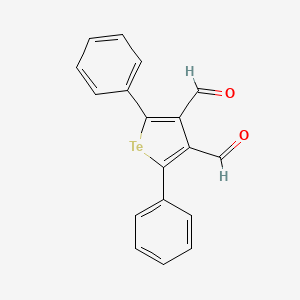

![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
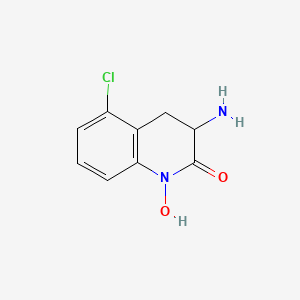

![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
